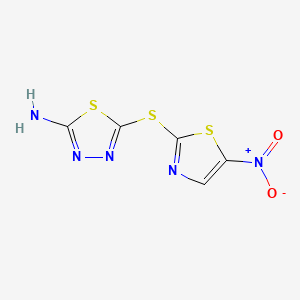
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
Übersicht
Beschreibung
SSAA09E3 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor des schweren akuten respiratorischen Syndroms Coronavirus (SARS-CoV) bekannt ist. Es handelt sich um ein Benzamid-Derivat, das ein großes Potenzial für die Hemmung des Eindringens des Virus in Wirtszellen gezeigt hat. Diese Verbindung wurde ausgiebig auf ihre antiviralen Eigenschaften untersucht, insbesondere im Zusammenhang mit SARS-CoV und verwandten Viren .
Vorbereitungsmethoden
Die Synthese von SSAA09E3 umfasst mehrere Schritte. Die Verbindung wird typischerweise durch eine Reihe organischer Reaktionen hergestellt, beginnend mit dem entsprechenden Benzamid-Vorläufer. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und erfordern eine sorgfältige Kontrolle von Temperatur und pH-Wert, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Analyse Chemischer Reaktionen
SSAA09E3 durchläuft verschiedene chemische Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit viralen Komponenten konzentrieren. Es ist bekannt, dass die Verbindung die Fusion der Virusmembran mit der Wirtszellenmembran hemmt, ein kritischer Schritt im Virus-Eintragsvorgang. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen DMSO und andere organische Lösungsmittel. Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die Hemmung des Viruseintritts, die für seine antivirale Aktivität entscheidend ist .
Wissenschaftliche Forschungsanwendungen
SSAA09E3 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung verwendet, um die Mechanismen der Hemmung des Viruseintritts zu untersuchen. In Biologie und Medizin wird es auf sein Potenzial als Therapeutikum gegen SARS-CoV und andere verwandte Viren untersucht. Die Fähigkeit der Verbindung, den Viruseintrag zu hemmen, macht sie zu einem wertvollen Werkzeug bei der Entwicklung von antiviralen Medikamenten. Zusätzlich wird SSAA09E3 in industriellen Anwendungen eingesetzt, in denen antivirale Eigenschaften erforderlich sind .
Wirkmechanismus
Der Wirkmechanismus von SSAA09E3 beinhaltet die Hemmung der Fusion zwischen der Virusmembran und der Wirtszellenmembran. Dieser Prozess ist entscheidend für den Eintritt des Virus in die Wirtszelle. SSAA09E3 beeinflusst nicht die anfängliche Bindung des Virus an den Wirtszellrezeptor, das Angiotensin-Converting-Enzym 2 (ACE2), sondern verhindert den anschließenden Fusionsschritt. Diese Hemmung wird durch die Wechselwirkung von SSAA09E3 mit spezifischen Virusproteinen erreicht, wodurch die Konformationsänderungen blockiert werden, die für die Membranfusion erforderlich sind .
Wirkmechanismus
The mechanism of action of SSAA09E3 involves the inhibition of the fusion between the viral membrane and the host cell membrane. This process is crucial for the entry of the virus into the host cell. SSAA09E3 does not affect the initial binding of the virus to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), but rather prevents the subsequent fusion step. This inhibition is achieved through the interaction of SSAA09E3 with specific viral proteins, blocking the conformational changes required for membrane fusion .
Vergleich Mit ähnlichen Verbindungen
SSAA09E3 wird mit anderen ähnlichen Verbindungen wie SSAA09E1 und SSAA09E2 verglichen. Während SSAA09E1 die enzymatischen Funktionen von Cathepsin L blockiert, einer Wirtsprotease, die für den Viruseintrag erforderlich ist, hemmt SSAA09E3 spezifisch die Fusion der Virusmembran mit der Wirtszellenmembran. Dieser einzigartige Wirkmechanismus unterscheidet SSAA09E3 von anderen Inhibitoren und unterstreicht sein Potenzial als gezieltes antivirales Mittel .
Ähnliche Verbindungen::- SSAA09E1
- SSAA09E2
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO3/c23-19-15-8-4-5-9-16(15)20(24)18-12-14(10-11-17(18)19)22-21(25)13-6-2-1-3-7-13/h1-12H,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGATAYQAZTAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341119 | |
| Record name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52869-18-8 | |
| Record name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-ANTHRAQUINONYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




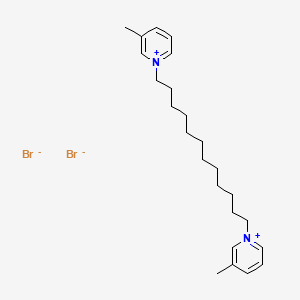

![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B1663703.png)
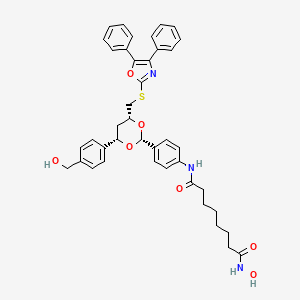
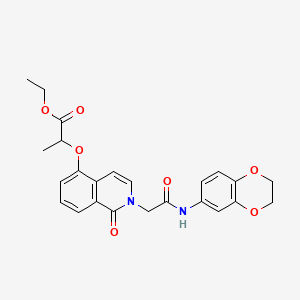
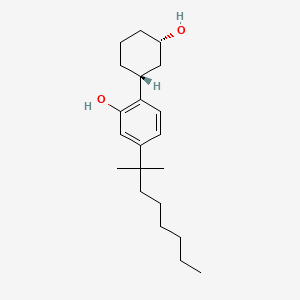
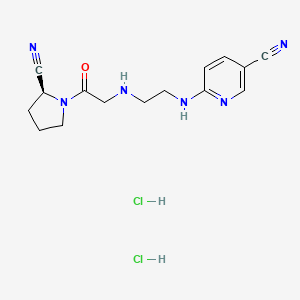
![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)


